molecular formula C7H8BrNO B1313111 1-(2-Bromopyridin-3-yl)ethanol CAS No. 84199-57-5

1-(2-Bromopyridin-3-yl)ethanol

Cat. No. B1313111
CAS RN: 84199-57-5
M. Wt: 202.05 g/mol
InChI Key: FLTIQQANTYJKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “1-(2-Bromopyridin-3-yl)ethanol” is C7H8BrNO, and its molecular weight is 202.05 . The InChI code for this compound is 1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 .


Physical And Chemical Properties Analysis

“1-(2-Bromopyridin-3-yl)ethanol” is a yellow oily liquid .

Scientific Research Applications

Type II Diabetes Mellitus Treatment

Compounds derived from 1-(2-Bromopyridin-3-yl)ethanol have been studied for their potential in treating Type II diabetes mellitus. Researchers have synthesized novel pyrimidine-based thiourea compounds that exhibit inhibitory activity against α-glucosidase, an enzyme crucial for managing diabetes .

Chiral Pyridyl Alcohol Synthesis

This compound is utilized in the synthesis of optically active pyridyl alcohols. These alcohols are important in various chemical syntheses and can be produced with high enantiomeric excesses, which is vital for the pharmaceutical industry.

Metal Ion Chemosensor Development

A structurally related compound has been used as a chemosensor for metal ions like Eu3+. The ability to detect such ions with specificity is crucial in environmental monitoring and medical diagnostics.

Asymmetric Acylation in Chemoenzymatic Synthesis

1-(2-Bromopyridin-3-yl)ethanol plays a role in chemoenzymatic synthesis processes, particularly in lipase-catalyzed asymmetric acylation. This method is key for producing enantiomerically pure compounds, which are essential in creating drugs with fewer side effects.

Pyridylcarbene Intermediate Formation

The compound is involved in forming pyridylcarbene intermediates through thermal decomposition. These intermediates are useful in various organic synthesis reactions.

Synthesis of Small Organic Molecules

It serves as a precursor in the synthesis of small organic molecules that can be used for the potential treatment of diseases like diabetes mellitus, showcasing its versatility in medicinal chemistry .

Pharmacophore for Drug Discovery

The pyridine pyrimidine pharmacophore, which includes 1-(2-Bromopyridin-3-yl)ethanol, is significant in drug discovery. It has been used to create compounds with a wide range of biological activities, including antibacterial and antitumor effects .

Safety and Hazards

This compound may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1-(2-bromopyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTIQQANTYJKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromopyridin-3-yl)ethanol

CAS RN

84199-57-5
Record name 2-Bromo-3-(1-hydroxyethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Butyllithium (1.6M in hexanes, 26.7 mL, 42.7 mmol) was added over 15 minutes to a solution of diisopropylamine (6.0 mL, 42.8 mmol) in tetrahydrofuran (45 mL) at 0 to 5° C. under nitrogen, then stirred for 30 minutes. This solution was cooled to −78° C. and 2-bromopyridine (3.45 mL, 35.8 mmol) was added. The reaction was stirred at −78° C. for 1 hour. Acetaldehyde (2 mL, 35.6 mmol) was added and the reaction stirred at −78° C. for 1 hour then quenched with saturated ammonium chloride solution and allowed to warm to room temperature. The reaction mixture was diluted with water and extracted with ethyl acetate (x3). The combined organic layers were washed with water and brine, dried over MgSO4 and evaporated in vacuo. The residue was purified by flash column chromatography on silica, eluting with 0-10% diethyl ether/dichloromethane, to give 1-(2-bromopyridin-3-yl)ethanol (2.65 g, 37%). 1H NMR (400 MHz, CDCl3) δ8.27 (1H, dd, J=2.0, 4.7 Hz), 7.92 (1H, dd, J=2.0, 7.4 Hz), 7.31 (1H, dd, J=4.7, 7.8 Hz), 5.19 (1H, q, J=6.3 Hz), 2.18 (1H, s), 1.51 (3H, d, J=6.4 Hz).
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3.45 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-pyridine-3-carbaldehyde (0.14 g, 0.75 mmol) in dry THF (10 mL) was dropwise added methylmagnesium bromide (1.4 M, 0.59 mL, 0.82 mmol) at −20° C. The reaction was allowed to warm to 0° C. for 20 min and then quenched with aqueous ammonium chloride solution. The usual work up gave a crude material, which was purified by chromatography (silica gel, 40% EtOAc/hexanes). 1H NMR (300 MHz, CDCl3) 8.30 (m, 1H), 7.96 (m, 1H), 7.34 (m, 1H), 5.21 (q, 1H), 1.54 (d, 3H).
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromopyridin-3-yl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(2-Bromopyridin-3-yl)ethanol
Reactant of Route 3
Reactant of Route 3
1-(2-Bromopyridin-3-yl)ethanol
Reactant of Route 4
Reactant of Route 4
1-(2-Bromopyridin-3-yl)ethanol
Reactant of Route 5
1-(2-Bromopyridin-3-yl)ethanol
Reactant of Route 6
Reactant of Route 6
1-(2-Bromopyridin-3-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.